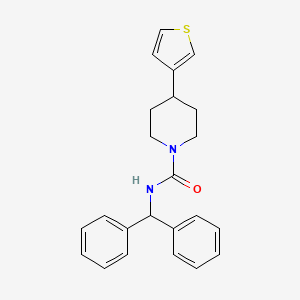

benzyl (2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

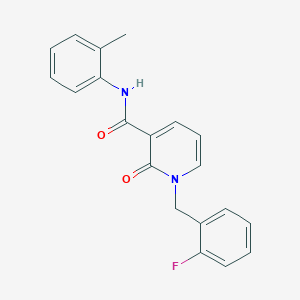

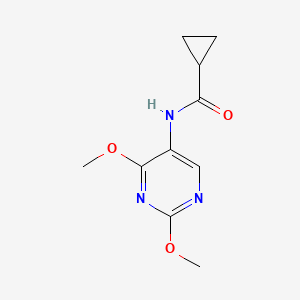

The compound benzyl (2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a chemical entity that appears to be related to a class of compounds used in the synthesis of peptides and their mimetics and conjugates. These compounds often contain a benzotriazole moiety, which is known for its utility in peptide synthesis due to its ability to act as an acylating agent .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, N-(Protected α-aminoacyl)benzotriazoles, which are structurally similar to the compound , have been synthesized and characterized, indicating the potential methods that could be applied to the synthesis of this compound . Additionally, the resolution of stereoisomers through diastereomeric carbamates has been reported, which could be relevant to the synthesis of stereochemically pure forms of the compound .

Molecular Structure Analysis

The molecular structure of this compound likely includes a benzotriazole ring, which is a five-membered aromatic heterocycle containing three nitrogen atoms, and a piperidine ring, a six-membered heterocycle with one nitrogen atom. The presence of these rings suggests that the compound may exhibit interesting electronic and steric properties that could influence its reactivity and binding interactions .

Chemical Reactions Analysis

Compounds with benzotriazole and piperidine moieties are known to participate in various chemical reactions. Benzotriazoles are particularly noted for their role in acylation reactions, which are fundamental in peptide bond formation . The carbamate group in the compound is also of interest, as carbamates can undergo hydrolysis to release parent drugs in prodrug strategies, as seen in the synthesis of mutual prodrugs .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit properties that can be inferred. For example, carbamate prodrugs have been shown to release parent drugs under certain pH conditions, suggesting that the compound may also be sensitive to pH changes . The thermal stability of related compounds, such as benzyl 2-oxazolecarbamates, has been studied through pyrolysis, indicating that the compound may also have specific thermal decomposition pathways .

作用機序

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

This compound interacts with its target by binding to the colchicine binding site of tubulin . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . As a result, the compound can induce cell cycle arrest at the sub-G1 and G2/M phase .

Biochemical Pathways

The inhibition of tubulin polymerization disrupts the normal function of microtubules, affecting various cellular processes. This includes the segregation of chromosomes during cell division, intracellular transport, and the maintenance of cell shape . The disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The compound’s action results in the induction of apoptosis, or programmed cell death, in certain cancer cell lines . In vitro studies have shown that the compound exhibits cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . The compound’s ability to induce apoptosis is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining .

将来の方向性

Given the broad pharmacological applications of 1,2,3-triazoles, it is reasonable to anticipate that there will be an increase in demand for new triazole-containing drugs in the future . Their efficacy spans a broad spectrum, including roles as agents against cancer, microbes, tuberculosis, viruses, diabetes, malaria, leishmaniasis, and in neuroprotection .

特性

IUPAC Name |

benzyl N-[2-oxo-2-[4-(triazol-1-yl)piperidin-1-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c23-16(12-18-17(24)25-13-14-4-2-1-3-5-14)21-9-6-15(7-10-21)22-11-8-19-20-22/h1-5,8,11,15H,6-7,9-10,12-13H2,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFKFUSOOYLAJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide](/img/structure/B3019273.png)

![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B3019277.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)